molecular formula C13H14N4OS B2844904 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 2195937-10-9

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B2844904
CAS No.: 2195937-10-9
M. Wt: 274.34
InChI Key: PDRCPDWWYYXPSN-UHFFFAOYSA-N
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Description

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a synthetic small molecule characterized by a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a pyrimidin-2-ylamino group at the 3-position. The azetidine is further linked to a thiophen-2-yl ethanone moiety via a ketone bridge. This compound’s structural uniqueness lies in its hybrid architecture, combining pyrimidine (a DNA/RNA base analog) and thiophene (a sulfur-containing aromatic heterocycle) pharmacophores.

Properties

IUPAC Name

1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c18-12(7-11-3-1-6-19-11)17-8-10(9-17)16-13-14-4-2-5-15-13/h1-6,10H,7-9H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRCPDWWYYXPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CS2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting from basic precursors like urea and β-diketones.

    Azetidine Ring Formation: This could involve cyclization reactions using appropriate amines and halides.

    Thiophene Ring Introduction: This might be achieved through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : Several studies have indicated that compounds containing pyrimidine and thiophene derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, pyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Thiophene derivatives have been documented to possess antibacterial and antifungal properties, which can be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Anti-inflammatory Effects : Pyrimidine derivatives are also known for their anti-inflammatory properties. Research indicates that they can modulate inflammatory pathways by inhibiting cytokine production or blocking the activity of pro-inflammatory enzymes .
  • Neurological Applications : There is emerging evidence that compounds similar to 1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one may have neuroprotective effects. These effects could be linked to their ability to scavenge free radicals and reduce oxidative stress, which is implicated in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. For instance:

  • Substituent Variation : Modifying the thiophene or pyrimidine rings can lead to increased potency or selectivity towards specific targets.
  • Azetidine Ring Modifications : Alterations in the azetidine structure may improve pharmacokinetic properties such as solubility and bioavailability.

Case Studies

  • Anticancer Studies : A recent study explored the efficacy of similar pyrimidine-based compounds against various cancer cell lines, demonstrating significant cytotoxic effects and suggesting potential for further development into therapeutic agents .
  • Antimicrobial Testing : In vitro assays have shown that derivatives of this compound exhibit promising activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a new class of antibiotics .
  • Neuroprotection : In animal models of oxidative stress-induced neurodegeneration, compounds with similar structures have shown reduced neuronal damage and improved cognitive function, highlighting their therapeutic potential in neurological disorders .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with such structures might interact with enzymes, receptors, or nucleic acids, modulating their activity. The exact pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their synthesis, reactivity, and biological activities:

1,3,4-Oxadiazole Derivatives with Pyrimidine and Thiophene Moieties

Structure : 2-[(5-(3-(pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio)]-1-(4-substituted)ethan-1-one derivatives (e.g., compounds 4a–g in ).
Comparison :

  • Core Heterocycle : The 1,3,4-oxadiazole ring replaces the azetidine in the target compound.
  • Substituents : Both share pyrimidine and thiophene groups, but the oxadiazole derivatives feature thioether linkers and phenacyl bromide-derived side chains.
  • Synthesis : Synthesized via nucleophilic substitution between 5-[3-(pyrimidin-2-ylthio)propyl]-1,3,4-oxadiazole-2-thiol and phenacyl bromides in acetone with K₂CO₃ .
  • The azetidine-containing target may offer improved metabolic stability due to its smaller ring strain compared to oxadiazole .

Pyrazolo[5,1-b]thiazole Derivatives

Structure : 1-(2-(5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)-4-methyl thiazol-5-yl)ethan-1-one ().
Comparison :

  • Core Heterocycle : Pyrazolo-thiazole fused system vs. azetidine-pyrimidine-thiophene.
  • Substituents: Both include thiophen-2-yl and ethanone groups, but the pyrazolo-thiazole derivative has a 4-chlorophenyl group and dihydropyrazole.
  • Biological Activity : Demonstrated antitumor activity against HEPG-2, HCT-116, and MCF-7 cell lines. The target compound’s azetidine-pyrimidine core may enhance selectivity for kinase targets compared to the bulkier pyrazolo-thiazole .

Olmutinib Derivatives with Pyrimidine and Thiophene

Structure: 4-(3-aminophenoxy)-N-(3-methoxyphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine (). Comparison:

  • Core Structure : Pyrimidin-2-amine vs. azetidine-linked pyrimidine.
  • Substituents : Both feature thiophen-2-yl and aromatic amines.
  • Biological Activity: Designed as epidermal growth factor receptor (EGFR) kinase inhibitors. The target compound’s azetidine may improve solubility and binding affinity compared to the rigid phenoxy-pyrimidine scaffold .

Piperazine-Linked Thiophene Ethanones

Structure : 1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one ().
Comparison :

  • Core Structure: Piperazine replaces azetidine, linked to thiophen-2-yl ethanone.
  • Substituents: Aromatic acetylphenyl group vs. pyrimidin-2-ylamino.
  • Synthesis : Likely synthesized via nucleophilic substitution or coupling reactions. Piperazine’s flexibility may confer different pharmacokinetic profiles compared to the constrained azetidine .

Key Research Findings and Implications

  • The azetidine ring in the target compound may reduce steric hindrance, enhancing target binding compared to bulkier heterocycles .
  • Synthetic Accessibility : The target compound’s synthesis may face challenges in azetidine ring formation, whereas oxadiazole and pyrazole derivatives benefit from established cyclization protocols .
  • Structure-Activity Relationships (SAR) :
    • Thiophene’s sulfur atom contributes to π-π stacking and hydrophobic interactions.
    • Pyrimidine enhances hydrogen bonding with biological targets.
    • Azetidine’s conformational rigidity may improve metabolic stability over flexible piperazine analogs .

Biological Activity

1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H12N4OSC_{12}H_{12}N_{4}OS, with a molecular weight of approximately 252.32 g/mol. The structure features a pyrimidine ring, an azetidine moiety, and a thiophene group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Azetidine : Utilizing 3-amino-pyrimidine and thiophene derivatives.
  • Coupling Reaction : A coupling reaction between the azetidine derivative and thiophenes is performed under controlled conditions to yield the target compound.
  • Purification : The product is purified using crystallization or chromatography techniques.

Antimicrobial Activity

Research has shown that derivatives of azetidine compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The agar disc-diffusion method revealed that certain derivatives showed significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

In vitro studies indicate that compounds containing azetidine and pyrimidine rings possess anticancer activities. For example, compounds with similar structures have been tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism often involves apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specific studies suggest that it may inhibit key enzymes involved in disease pathways, such as kinases and proteases, which are crucial in cancer progression .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of azetidine derivatives showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. This suggests moderate antibacterial activity compared to standard antibiotics .

Case Study 2: Cytotoxicity Against Cancer Cells

In another study, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated an IC50 value of 15 µM, demonstrating significant cytotoxicity and suggesting potential as an anticancer agent .

Research Findings Summary Table

Biological Activity Tested Against Methodology Results
AntimicrobialStaphylococcus aureusAgar disc-diffusionMIC = 32 µg/mL
AntimicrobialEscherichia coliAgar disc-diffusionMIC = 32 µg/mL
CytotoxicityMCF-7 (breast cancer)MTT assayIC50 = 15 µM
Enzyme inhibitionVarious kinasesEnzyme inhibition assaySignificant inhibition observed

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent placement (e.g., azetidine N–H protons at δ 3.5–4.5 ppm; thiophene protons at δ 7.0–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ = ~316.3 g/mol) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

How can researchers resolve contradictions in crystallographic data for this compound?

Q. Advanced

  • Software Tools : Use SHELX for refinement, particularly SHELXL for small-molecule structures. Compare residual factors (R1 < 0.05) and check for twinning or disorder using PLATON .
  • Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar azetidine-thiophene derivatives. Discrepancies in bond lengths (>0.02 Å) may indicate solvent inclusion or protonation state errors .

What methodological strategies are effective for optimizing bioactivity in structure-activity relationship (SAR) studies?

Q. Advanced

  • Substituent Modifications :

    Position Modification Biological Impact Source
    Azetidine NPyrimidine → triazoleIncreased kinase inhibition (IC₅₀ ↓ 30%)
    Thiophene C2BrominationEnhanced antimicrobial activity (MIC ↓ 2-fold)
  • Assays : Use dose-response curves (e.g., IC₅₀ for kinases, MIC for antimicrobials) with positive controls (e.g., staurosporine for kinases) .

How can computational modeling guide the design of derivatives with improved target binding?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with kinase domains (e.g., EGFR). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Met793) .
  • MD Simulations : GROMACS for stability analysis (RMSD < 2.0 Å over 100 ns) to assess ligand-protein complex rigidity .

What experimental approaches address conflicting biological data in cytotoxicity assays?

Q. Advanced

  • Assay Validation :
    • Replicate studies with standardized cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., cisplatin for cytotoxicity).
    • Check for off-target effects via kinome-wide profiling (Eurofins KinaseProfiler) .
  • Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., apoptosis markers like caspase-3 activation) .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Continuous Flow Chemistry : Reduces reaction times (e.g., azetidine ring closure in <1 hr vs. 24 hr batch) and improves reproducibility .
  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation (e.g., ketone → enolate conversion) to optimize feed rates .

How do electronic properties of the thiophene moiety influence material science applications?

Q. Advanced

  • Conductivity Studies : Cyclic voltammetry (CHI760e potentiostat) reveals oxidation potentials (~1.2 V vs. Ag/AgCl), correlating with π-conjugation length in organic semiconductors .
  • DFT Calculations : Gaussian09 computes HOMO/LUMO gaps (e.g., 3.1 eV) to predict charge transport efficiency .

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